molecular formula C13H11N3O B13668066 7-(Benzyloxy)imidazo[1,2-b]pyridazine

7-(Benzyloxy)imidazo[1,2-b]pyridazine

货号: B13668066
分子量: 225.25 g/mol
InChI 键: NYUMIQLYNAYPFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Benzyloxy)imidazo[1,2-b]pyridazine is a chemical building block based on the privileged imidazo[1,2-b]pyridazine scaffold, a heterocyclic framework of significant interest in modern medicinal chemistry . This scaffold is recognized as a "privileged structure" due to its ability to yield diverse bioactive molecules and its presence in several kinase inhibitors . The imidazo[1,2-b]pyridazine core is a key structural component in FDA-approved drugs like the multi-kinase inhibitor ponatinib, underscoring its high value in the development of targeted therapeutics . Researchers utilize this scaffold to design and synthesize novel compounds for probing kinase function and developing new anticancer agents . Its physicochemical properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, are advantageous for molecular recognition and optimizing interactions with biological targets like kinase enzymes . The incorporation of a benzyloxy group at the 7-position provides a handle for further synthetic modification, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . This compound is intended for research applications only, including use as a synthetic intermediate in organic chemistry, a core scaffold in medicinal chemistry programs, and a starting point for developing novel enzyme inhibitors. Handle with appropriate care in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic applications.

属性

分子式

C13H11N3O

分子量

225.25 g/mol

IUPAC 名称

7-phenylmethoxyimidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)10-17-12-8-13-14-6-7-16(13)15-9-12/h1-9H,10H2

InChI 键

NYUMIQLYNAYPFU-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CN3N=C2

产品来源

United States

Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy Imidazo 1,2 B Pyridazine

Established Synthetic Pathways to 7-(Benzyloxy)imidazo[1,2-b]pyridazine and Its Derivatives

While specific literature detailing the synthesis of this compound is not extensively documented, its preparation would logically follow the well-established and primary route for constructing the imidazo[1,2-b]pyridazine (B131497) core. This classical approach involves the condensation of a substituted 3-aminopyridazine (B1208633) with a suitable α-halocarbonyl compound. nih.govumich.edu

The cornerstone of the synthesis is the Tschitschibabin reaction, which involves the cyclocondensation of an aminopyridazine with an α-haloaldehyde or α-haloketone. For the specific synthesis of this compound, the key precursors would be:

3-Amino-4-(benzyloxy)pyridazine : This aminopyridazine derivative provides the pyridazine (B1198779) ring and the benzyloxy substituent at the desired position.

An α-halocarbonyl compound : A reagent like chloroacetaldehyde (B151913) or a bromo- or chloro-derivative of acetone (B3395972) would serve as the two-carbon synthon required to form the imidazole (B134444) ring.

The reaction proceeds via initial N-alkylation of the endocyclic nitrogen atom of the aminopyridazine, followed by intramolecular cyclization through the exocyclic amino group attacking the carbonyl carbon, and a final dehydration step to yield the aromatic imidazo[1,2-b]pyridazine ring system. nih.gov The introduction of a halogen on the pyridazine ring of the precursor can improve reaction yields by influencing the nucleophilicity of the ring nitrogens, thereby favoring the desired cyclization pathway. nih.gov

A typical condensation reaction is depicted below:

Figure 1: General synthetic scheme for imidazo[1,2-b]pyridazines.

The efficiency of the condensation reaction to form imidazo[1,2-b]pyridazines can be influenced by several factors. Optimization of these conditions is key to achieving high yields.

Solvent : High-boiling point polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane (B91453) are commonly employed to facilitate the reaction at elevated temperatures. umich.edu

Temperature : The reaction often requires heating, with temperatures typically ranging from 80°C to reflux, to drive the cyclization and dehydration steps. tsijournals.com

Base : A mild base, such as sodium bicarbonate, is often added to neutralize the hydrogen halide formed during the reaction, which can improve the yield and prevent side reactions. nih.gov

For instance, in the synthesis of various 2,6-disubstituted imidazo[1,2-b]pyridazines, heating the corresponding 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions has been shown to be effective. nih.gov Yields for such reactions can vary significantly based on the specific substituents on both the pyridazine and carbonyl precursors.

Table 1: Factors Affecting Condensation Reaction Yields
FactorDescriptionTypical ConditionsImpact on Yield
Solvent The medium in which the reaction is conducted.DMF, Ethanol, 1,4-DioxaneCan affect solubility and reaction rate. Polar aprotic solvents often give higher yields.
Temperature The heat applied to the reaction.80°C to RefluxHigher temperatures are generally required for cyclization and dehydration, improving yield.
Base Neutralizes the acid byproduct (HX).Sodium Bicarbonate, Potassium CarbonatePrevents protonation of the amine, facilitating nucleophilic attack and increasing yield.
Precursor Substituents Electronic nature of groups on the reactants.Halogens, electron-donating/withdrawing groupsA halogen at the 6-position of the aminopyridazine can direct the reaction and improve yields. nih.gov

Advanced Synthetic Approaches and Innovations for Imidazo[1,2-b]pyridazine Scaffolds

Beyond the classical condensation methods, modern synthetic chemistry offers a powerful toolkit for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold. These advanced approaches provide access to a wider range of derivatives under often milder conditions.

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the imidazo[1,2-b]pyridazine core, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically require a pre-functionalized scaffold, such as a halo-imidazo[1,2-b]pyridazine.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. It has been widely used to introduce aryl or heteroaryl groups onto the imidazo[1,2-b]pyridazine skeleton, often at the 3- or 6-position. tandfonline.comnih.govnih.gov For example, 6-chloro-substituted imidazo[1,2-b]pyridazines can be coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. tandfonline.com

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It has been employed to introduce alkynyl moieties at the 3-position of the imidazo[1,2-b]pyridazine ring. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling : Involving the reaction of an organostannane with an organic halide, the Stille coupling has been used to create C3-arylated imidazo[1,2-b]pyridazines in high yields. researchgate.net

Other Couplings : The Heck, Negishi, and Kumada reactions are also part of the arsenal (B13267) for modifying this scaffold, each offering unique advantages depending on the desired substrate and functional group tolerance. researchgate.net

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Scaffold
Reaction NameReactantsBond FormedTypical CatalystReference
Suzuki-Miyaura Organoboron + OrganohalideC(sp²)-C(sp²)Pd(PPh₃)₄ tandfonline.comnih.gov
Sonogashira Terminal Alkyne + OrganohalideC(sp²)-C(sp)PdCl₂(PPh₃)₂, CuI researchgate.netorganic-chemistry.org
Stille Organostannane + OrganohalideC(sp²)-C(sp²)Pd₂(dba)₃ researchgate.net
Heck Alkene + OrganohalideC(sp²)-C(sp²)Pd(OAc)₂ researchgate.net
Negishi Organozinc + OrganohalideC(sp²)-C(sp²)Pd(PPh₃)₄ researchgate.net

Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org

C-H Arylation : Palladium-catalyzed direct C-H arylation has been successfully applied to introduce aryl groups at the C3 position of the imidazo[1,2-b]pyridazine ring. This method offers a more efficient route compared to traditional cross-coupling by eliminating the halogenation step. researchgate.net

N-Arylation : The introduction of aryl groups onto nitrogen atoms of the imidazole or pyridazine rings can be achieved through methods like the Buchwald-Hartwig amination or copper-catalyzed N-arylation reactions. researchgate.netorganic-chemistry.org These reactions are crucial for creating complex derivatives with diverse biological properties. Palladium-catalyzed N-arylation has been shown to be effective for introducing amines at the 6-position. researchgate.net

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods.

Molecular Iodine Catalysis : Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations. It has been used in a three-component coupling reaction to synthesize related imidazo[1,2-a]pyridine (B132010) scaffolds under aerobic conditions in water, representing a green alternative to metal catalysts. acs.org

Ultrasonication : The use of ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption. acs.orgorganic-chemistry.orgresearchgate.net Ultrasound-assisted methods have been developed for the C-H functionalization and iodination of related imidazo[1,2-a]pyridines, often in green solvents like water or ethanol, avoiding the need for metal catalysts and harsh conditions. acs.orgnih.gov These sustainable protocols are highly applicable to the synthesis of the broader class of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines.

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

Strategies for modifying the this compound scaffold can be broadly categorized into three main areas: alterations to the benzyloxy side chain, substitutions on the heterocyclic core, and the use of multi-component reactions to build complexity. These approaches allow for systematic exploration of the chemical space around the core structure to optimize its properties.

While specific literature detailing the synthesis of 7-(substituted-benzyloxy)imidazo[1,2-b]pyridazine analogs is not extensively available, the modification of the benzyloxy group is a standard strategy in medicinal chemistry for altering a molecule's pharmacokinetic and pharmacodynamic profile. The principles of benzyl (B1604629) ether chemistry can be applied to envision how such analogs could be synthesized.

The introduction of a substituted benzyl group, such as a p-methoxybenzyl (PMB) group, is typically achieved through a Williamson ether synthesis. wikipedia.orgorganic-chemistry.org This would involve the reaction of a 7-hydroxyimidazo[1,2-b]pyridazine precursor with a substituted benzyl halide (e.g., p-methoxybenzyl chloride) in the presence of a base. wikipedia.org The choice of substituent on the benzyl ring—whether electron-donating or electron-withdrawing—can influence the ether's stability and electronic properties. chemistryviews.org

Conversely, the cleavage of the benzyl ether to reveal the parent phenol (B47542) is a key transformation. This deprotection can be accomplished under various conditions, including palladium-catalyzed hydrogenation, which cleaves the benzyl group to yield the alcohol and toluene. organic-chemistry.org For molecules with other reducible functional groups, alternative methods like oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for electron-rich benzyl ethers like the PMB group, can be employed. organic-chemistry.org These general methods form the basis for potentially creating a library of analogs with diverse substituents on the benzyloxy moiety.

The imidazo[1,2-b]pyridazine core is amenable to various chemical modifications, particularly at the 3- and 6-positions, allowing for significant structural diversification.

Modifications at the 6-Position: The 6-position is frequently targeted for modification, often starting from a 6-chloro-imidazo[1,2-b]pyridazine precursor. The chlorine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. A range of amines can be introduced at this position. For instance, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various primary and secondary amines in the presence of cesium fluoride (B91410) (CsF) in DMSO yields the corresponding C-6 aminated products in excellent yields. researchgate.net This method is effective for simple alkylamines as well as those bearing aromatic and heterocyclic functionalities. researchgate.net

Table 1: Examples of Amination at the 6-Position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
Amine NucleophileReagents and ConditionsProductYield (%)Reference
BenzylamineCsF, BnNEt₃Cl, DMSO, 100 °C, 24h3-Bromo-6-(benzylamino)imidazo[1,2-b]pyridazine98 researchgate.net
PyrrolidineCsF, BnNEt₃Cl, DMSO, 100 °C, 24h3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine95 researchgate.net
Morpholine (B109124)CsF, BnNEt₃Cl, DMSO, 100 °C, 24h4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine94 researchgate.net
Indole-3-ethanamineCsF, BnNEt₃Cl, DMSO, 100 °C, 24h3-Bromo-6-((2-(1H-indol-3-yl)ethyl)amino)imidazo[1,2-b]pyridazine93 researchgate.net

Modifications at the 3-Position: The 3-position of the imidazo[1,2-b]pyridazine ring can be functionalized through halogenation or palladium-catalyzed direct C-H arylation. Nitration of the core has also been reported; for example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) can be nitrated at the 3-position using nitric acid in sulfuric acid to produce the 3-nitro derivative in high yield. researchgate.net Halogenation, such as bromination, can also be readily achieved at this position. nih.gov

Furthermore, palladium-catalyzed C-H arylation allows for the introduction of various aryl and heteroaryl groups. This reaction is typically performed with aryl bromides in the presence of a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. organic-chemistry.org This methodology has been shown to be effective for a wide range of aryl bromides, including both electron-rich and electron-poor derivatives, affording the 3-arylated products in good to excellent yields. organic-chemistry.org

Table 2: Examples of C-H Arylation at the 3-Position of 6-chloro-2-substituted-imidazo[1,2-b]pyridazines
Imidazo[1,2-b]pyridazine Substrate (R group at C2)Aryl BromideReagents and ConditionsProductYield (%)Reference
Methyl1-Bromo-4-nitrobenzenePd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C6-Chloro-2-methyl-3-(4-nitrophenyl)imidazo[1,2-b]pyridazine96 organic-chemistry.org
Phenyl1-Bromo-4-nitrobenzenePd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C6-Chloro-2-phenyl-3-(4-nitrophenyl)imidazo[1,2-b]pyridazine82 organic-chemistry.org
4-Methoxyphenyl1-Bromo-4-nitrobenzenePd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C6-Chloro-2-(4-methoxyphenyl)-3-(4-nitrophenyl)imidazo[1,2-b]pyridazine75 organic-chemistry.org
4-Chlorophenyl1-Bromo-4-nitrobenzenePd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C6-Chloro-2-(4-chlorophenyl)-3-(4-nitrophenyl)imidazo[1,2-b]pyridazine80 organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies for creating molecular complexity and diversity from simple starting materials in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used to synthesize 3-amino-imidazo[1,2-a]-fused heterocycles, including the imidazo[1,2-b]pyridazine scaffold. researchgate.netbeilstein-journals.org

This reaction involves the condensation of an amidine (in this case, a 3-aminopyridazine), an aldehyde, and an isocyanide. researchgate.net The GBB reaction allows for the rapid assembly of the imidazo[1,2-b]pyridazine core while simultaneously introducing diverse substituents at the 2- and 3-positions, derived from the aldehyde and isocyanide components, respectively. Research has demonstrated the successful one-pot synthesis of 3-amino-2-arylimidazo[1,2-b]pyridazines using this method with 3-aminopyridazines as the amidine component, achieving good yields. researchgate.net The use of a substituted 3-aminopyridazine, such as 3-amino-6-chloropyridazine, provides a handle for further derivatization at the 6-position after the MCR. researchgate.net

Table 3: Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines via the Groebke–Blackburn–Bienaymé Reaction
Amidine ComponentAldehydeIsocyanideProductYield (%)Reference
3-AminopyridazineBenzaldehydetert-Butyl isocyanideN-tert-Butyl-2-phenylimidazo[1,2-b]pyridazin-3-amine89 researchgate.net
3-Aminopyridazine4-Chlorobenzaldehydetert-Butyl isocyanideN-tert-Butyl-2-(4-chlorophenyl)imidazo[1,2-b]pyridazin-3-amine93 researchgate.net
3-Aminopyridazine4-MethoxybenzaldehydeCyclohexyl isocyanideN-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-3-amine85 researchgate.net
3-Amino-6-chloropyridazine4-Fluorobenzaldehydetert-Butyl isocyanideN-tert-Butyl-6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazin-3-amine78 researchgate.net

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Spectroscopic Methodologies for Structural Elucidation of 7-(Benzyloxy)imidazo[1,2-b]pyridazine and Its Analogs

Spectroscopic methods are indispensable tools for confirming the identity and purity of newly synthesized imidazo[1,2-b]pyridazine (B131497) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net

In ¹H NMR, the chemical shifts, splitting patterns, and coupling constants of the protons provide detailed information about their chemical environment and connectivity. For the imidazo[1,2-b]pyridazine core, distinct signals are expected for the protons on both the imidazole (B134444) and pyridazine (B1198779) rings. For instance, in a study of various imidazo[1,2-a]pyridine (B132010) analogs, characteristic signals were observed in specific regions of the spectrum, allowing for unambiguous assignment of each proton. tci-thaijo.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. For the unsubstituted imidazo[1,2-b]pyridazine, the following ¹³C NMR chemical shifts have been reported:

Table 1: ¹³C NMR Chemical Shifts for Imidazo[1,2-b]pyridazine

Carbon Atom Chemical Shift (ppm)
1 143.10
2 139.05
3 133.83
4 125.75
5 116.76

This data is based on the analysis of the parent compound and provides a reference for assigning the spectra of substituted analogs like this compound. The presence of the benzyloxy group at the 7-position would be expected to cause significant shifts in the signals of the nearby carbon and hydrogen atoms.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish the connectivity between protons and carbons, further confirming the structural assignment. nih.govresearchgate.net

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, the molecular formula can be confirmed with high accuracy.

For this compound, high-resolution mass spectrometry (HRMS) would be expected to provide an exact mass that corresponds to its molecular formula, C₁₃H₁₁N₃O. This technique is crucial for verifying the successful synthesis of the target compound and distinguishing it from potential byproducts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of an imidazo[1,2-b]pyridazine derivative would show characteristic absorption bands for the various functional groups within the molecule.

For the parent imidazo[1,2-b]pyridazine ring, characteristic peaks for C-H and C=N stretching and bending vibrations would be observed. liberty.edu In the case of this compound, additional characteristic peaks would be expected for the benzyloxy substituent, including:

C-O stretching: for the ether linkage.

Aromatic C-H stretching: from the benzene (B151609) ring.

Aromatic C=C stretching: from the benzene ring.

X-ray Crystallography of Imidazo[1,2-b]pyridazine Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and conformational details. nih.gov While the specific crystal structure of this compound may not be publicly available, studies on related imidazo[1,2-b]pyridazine derivatives have revealed important structural features.

For example, the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, a related heterocyclic system, showed that the molecule adopts a planar conformation in the crystal lattice. nih.gov This planarity is a common feature of fused aromatic ring systems and influences the molecule's electronic properties and intermolecular interactions. In some derivatives, intramolecular hydrogen bonds have been observed, which can enforce a more rigid conformation. nih.gov The packing of these molecules in the crystal is often governed by π-π stacking interactions. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for designing new molecules with specific properties. nih.gov

Computational Approaches to Conformational Analysis and Molecular Modeling

Computational chemistry offers powerful tools to complement experimental data by providing insights into the electronic structure, reactivity, and conformational preferences of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scirp.orgscirp.org DFT calculations can be used to determine various reactivity parameters that provide insights into the chemical behavior of a compound. scirp.org

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier molecular orbitals are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.orgresearchgate.net

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. scirp.org

Global Hardness (η) and Softness (S): These parameters also relate to the stability and reactivity of a molecule. Harder molecules have a larger HOMO-LUMO gap and are less reactive. scirp.org

Electronegativity (χ) and Electrophilicity (ω): These indices provide further information about the molecule's ability to attract and accept electrons, respectively. gsconlinepress.com

Studies on imidazo[1,2-a]pyridine and pyridazine derivatives have demonstrated the utility of DFT calculations in predicting their reactivity. scirp.orggsconlinepress.com For this compound, DFT calculations could predict the most likely sites for electrophilic and nucleophilic attack, providing valuable guidance for synthetic modifications. scirp.org The presence of electron-donating or electron-withdrawing substituents can significantly influence these reactivity parameters. scirp.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Imidazo[1,2-b]pyridazine
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the principles of its conformational analysis and ligand-target interactions can be thoroughly understood by examining research on the broader class of imidazo[1,2-b]pyridazine derivatives. MD simulations are a powerful computational tool used to explore the dynamic nature of molecules over time, providing insights into conformational flexibility, solvent effects, and the stability of ligand-protein complexes.

For a molecule like this compound, MD simulations would be instrumental in characterizing the conformational landscape. The primary source of flexibility in this molecule arises from the rotation around the C-O-C ether linkage of the benzyloxy group. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. This analysis is crucial as the spatial orientation of the benzyl (B1604629) group can significantly influence how the molecule fits into a biological target's binding pocket. The imidazo[1,2-b]pyridazine core itself is a rigid, planar structure that serves as a stable scaffold for its substituents.

In the context of ligand-target interactions, MD simulations are employed to refine and validate docking poses, as well as to predict the binding affinity of a ligand to a protein. For the imidazo[1,2-b]pyridazine scaffold, studies have often focused on its role as a kinase inhibitor. These studies reveal common interaction patterns that are likely relevant to this compound.

For instance, the nitrogen atoms in the imidazo[1,2-b]pyridazine ring system are frequent participants in hydrogen bonding with the hinge region of kinase domains. nih.gov Specifically, the N1 atom of the imidazo[1,2-b]pyridazine core can act as a hydrogen bond acceptor, a common feature in the binding of this scaffold to various kinases. nih.gov The benzyloxy group at the 7-position can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site of a target protein.

A hypothetical MD simulation of this compound bound to a kinase, for example, would involve placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation would then calculate the forces between all atoms in the system and predict their movements over a set period, typically nanoseconds to microseconds. The resulting trajectory provides a detailed view of the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that maintain the complex.

Key interaction data that can be extracted from such simulations are summarized in the table below, based on findings for analogous imidazo[1,2-b]pyridazine derivatives.

Interaction TypePotential Interacting Residues (in a Kinase Binding Pocket)Donor/Acceptor Group on Ligand
Hydrogen BondingHinge Region (e.g., Valine, Alanine)Imidazo[1,2-b]pyridazine core nitrogens
Hydrophobic InteractionsLeucine, Valine, Isoleucine, PhenylalanineBenzyl group, Imidazo[1,2-b]pyridazine core
π-π StackingPhenylalanine, Tyrosine, TryptophanBenzyl group, Imidazo[1,2-b]pyridazine core

This table illustrates the typical binding mode for this class of compounds, where a combination of hydrogen bonds anchors the core scaffold, and hydrophobic and aromatic interactions of the substituents, such as the benzyloxy group, contribute to binding affinity and selectivity. The conformational flexibility of the benzyloxy group, as explored through MD simulations, would be critical in allowing the molecule to adopt an optimal geometry to maximize these favorable interactions within the binding site.

Biological Target Identification and Mechanistic Elucidation of 7 Benzyloxy Imidazo 1,2 B Pyridazine

Identification of Key Molecular and Cellular Targets

The precise identification of molecular and cellular targets is crucial for understanding the mechanism of action of any bioactive compound. For 7-(Benzyloxy)imidazo[1,2-b]pyridazine specifically, detailed target discovery data from high-throughput screening methods are not extensively documented in publicly available scientific literature.

Proteomic Profiling for Target Discovery

Proteomic profiling techniques, such as chemical proteomics, are powerful tools for the unbiased identification of protein targets that interact with a small molecule. However, specific studies employing proteomic profiling to globally identify the cellular targets of this compound have not been reported in the reviewed scientific literature.

Genetic Screens for Pathway Interrogation

Genetic screening methodologies, including CRISPR-Cas9 screens or shRNA libraries, can elucidate the specific pathways and genetic dependencies affected by a compound. At present, published research detailing the use of comprehensive genetic screens to interrogate the pathways modulated by this compound is not available.

Enzyme Inhibition and Activation Studies

While broad target identification studies are limited, the imidazo[1,2-b]pyridazine (B131497) core structure has been extensively studied as a privileged scaffold for enzyme inhibitors, particularly targeting protein kinases.

Kinase Inhibition Profiling (e.g., DYRKs, CLKs, PfCLK1, IKKbeta, Bruton's Tyrosine Kinase (BTK), Pim Kinase)

The imidazo[1,2-b]pyridazine nucleus is a well-established hinge-binding motif found in numerous kinase inhibitors. nih.gov Substitutions on this core structure dictate the potency and selectivity against different kinases.

DYRK and CLK Inhibition : Derivatives of 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some compounds showing inhibitory concentrations (IC50) below 100 nM. researchgate.net For instance, one of the most selective compounds from a studied series, compound 20a, demonstrated potent inhibition of DYRK1A (IC50 = 50 nM), CLK1 (IC50 = 82 nM), and the Plasmodium falciparum ortholog, PfCLK1 (IC50 = 32 nM). researchgate.net

Pim Kinase Inhibition : The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop potent inhibitors of the Pim kinase family, which are targets in hematopoietic malignancies. semanticscholar.org In screening assays, representative compounds such as K00486 and K00152 were found to inhibit PIM1 with IC50 values of 34 nM and 39 nM, respectively. semanticscholar.org These inhibitors were shown to be ATP competitive but not ATP mimetic, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity. semanticscholar.org

IKKbeta Inhibition : The discovery of imidazo[1,2-b]pyridazine derivatives as inhibitors of I-kappa B kinase beta (IKKβ) has been reported. nih.govnih.gov Optimization of substituents at the 3- and 6-positions of the scaffold led to compounds with potent cell-free IKKβ inhibitory activity and high kinase selectivity. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition : More recently, a derivative from the imidazo[1,2-b]pyridazine class was developed as a potent and highly selective irreversible inhibitor of BTK. This compound exhibited a BTK IC50 of 1.3 nM and demonstrated excellent selectivity when profiled against a panel of 310 kinases.

PfCLK1 Inhibition : As part of the investigation into broad kinase inhibition, imidazo[1,2-b]pyridazines were found to be potent inhibitors of Plasmodium falciparum CLK1 (PfCLK1), a kinase essential for the malaria parasite's life cycle. researchgate.net

Compound Class/ExampleTarget KinaseReported IC50 (nM)
Imidazo[1,2-b]pyridazine (K00486)PIM134
Imidazo[1,2-b]pyridazine (K00152)PIM139
Imidazo[1,2-b]pyridazine (Compound 20a)DYRK1A50
Imidazo[1,2-b]pyridazine (Compound 20a)CLK182
Imidazo[1,2-b]pyridazine (Compound 20a)PfCLK132
Imidazo[1,2-b]pyridazine DerivativeBTK1.3

Phosphodiesterase (PDE) Modulation

In the process of developing selective kinase inhibitors, off-target effects are often characterized. During the development of imidazo[1,2-b]pyridazine-based ligands for the pseudokinase domain of Tyrosine Kinase 2 (TYK2), Phosphodiesterase 4 (PDE4) was identified as a potential off-target liability. rsc.org This suggests that the imidazo[1,2-b]pyridazine scaffold can interact with and potentially modulate the activity of phosphodiesterases, although this is not its primary intended target in kinase inhibitor design.

Mycobacterial ATP Synthesis (ATPS) and QcrB Inhibition

Several heterocyclic scaffolds have been investigated for their antimycobacterial properties. While the specific mechanism of this compound against Mycobacterium tuberculosis is not defined, research has shown that the imidazo[1,2-b]pyridazine scaffold is a viable starting point for potent antimycobacterial agents. researchgate.net Certain synthetic derivatives incorporating piperazine (B1678402) and morpholine (B109124) moieties onto the imidazo[1,2-b]pyridazine core have exhibited potent in vitro activity against M. tuberculosis H37Rv strains, with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL. researchgate.net

It is important to note that the specific inhibition of the cytochrome b subunit (QcrB) and subsequent disruption of ATP synthesis is a well-documented mechanism for the closely related, isomeric imidazo[1,2-a]pyridine (B132010) scaffold. plos.orgnih.govresearchgate.net However, confirmation that imidazo[1,2-b]pyridazine derivatives share this precise mechanism of action requires further direct investigation.

Receptor Binding and Signaling Pathway Modulation

The imidazo[1,2-b]pyridazine scaffold is a versatile heterocyclic structure that has been the focus of extensive research in medicinal chemistry, leading to the identification of derivatives with potent activity against various biological targets. The specific substitution of a benzyloxy group at the 7-position is anticipated to modulate the compound's physicochemical properties and target interactions.

Gamma-aminobutyric acid type A (GABA-A) receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. nih.gov They are well-established targets for a range of therapeutic agents, including benzodiazepines, which bind to a distinct allosteric site at the interface of α and γ subunits. nih.govnih.gov

A thorough review of available scientific literature did not yield specific studies detailing the direct interaction or modulation of GABA-A receptors by this compound or other derivatives of the imidazo[1,2-b]pyridazine core. While related nitrogen-containing heterocyclic systems, such as triazolo[4,3-b]pyridazines, have been investigated as selective agonists for GABA-A receptor subtypes, this activity has not been documented for the imidazo[1,2-b]pyridazine class in the provided research. nih.govcore.ac.uk

Research has successfully identified derivatives of the imidazo[1,2-b]pyridazine scaffold as potent modulators of key signaling cascades, particularly those integral to B cell function and oncogenesis.

Bruton's Tyrosine Kinase (BTK) Inhibition: Bruton's tyrosine kinase is a critical enzyme in the B cell receptor (BCR) signaling pathway, essential for B cell development, maturation, and signaling. nih.gov Its role in the proliferation and survival of malignant B cells makes it a significant therapeutic target. nih.gov A specific imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible inhibitor of BTK. nih.gov This compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.3 nM against BTK and exhibited high selectivity when tested against a panel of 310 other kinases. nih.gov The potent inhibition of BTK by this class of compounds directly implicates them in the modulation of the BCR signaling pathway. nih.gov

PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are often overexpressed in leukemias and lymphomas. semanticscholar.org They act as downstream effectors in signaling pathways that are crucial for cell survival and proliferation. A study identified the imidazo[1,2-b]pyridazine derivative K00135 as a specific interactor and inhibitor of PIM kinases with low nanomolar potency. semanticscholar.org In vitro kinase assays confirmed that K00135 inhibits the phosphorylation of known downstream targets of PIM kinases, such as the pro-apoptotic protein BAD. semanticscholar.org By blocking the activity of PIM kinases, these compounds disrupt critical survival signals in malignant cells. semanticscholar.org

Tyrosine Kinase 2 (Tyk2) Inhibition: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in signaling pathways of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. nih.govrsc.orgnih.gov Imidazo[1,2-b]pyridazine derivatives have been identified as ligands that bind to the pseudokinase (JH2) domain of Tyk2, acting as allosteric inhibitors of its signaling function. rsc.orgnih.gov This interaction suppresses the cytokine-mediated activation of the kinase, thereby modulating downstream STAT protein phosphorylation and subsequent gene transcription. nih.govnih.gov

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives on Signaling Kinases

Compound/Derivative Target Kinase Activity (IC₅₀) Downstream Effect
Compound 22 (TM471-1) Bruton's Tyrosine Kinase (BTK) 1.3 nM Inhibition of B cell receptor signaling pathway nih.gov
K00135 PIM-1 Kinase 25 nM Inhibition of BAD phosphorylation semanticscholar.org
IZP 7 Tyrosine Kinase 2 (Tyk2) >1 µM (Binding) Allosteric inhibition of cytokine signaling nih.gov

Cellular and Subcellular Localization Studies

Detailed experimental studies concerning the specific cellular and subcellular localization of this compound are not available in the reviewed literature. While its derivative compounds have been shown to affect cellular processes and inhibit intracellular kinases, the precise distribution of the compound within cellular compartments has not been reported. nih.govsemanticscholar.org Determining the localization of a compound is crucial for understanding its mechanism of action and potential off-target effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 Benzyloxy Imidazo 1,2 B Pyridazine Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. nih.gov Iterative modifications of the scaffold have been a key strategy in advancing these compounds from initial hits to lead candidates. rsc.org

While direct SAR studies on the 7-benzyloxy group itself are specific to particular target classes, the principles of modifying aryl ether linkages on the imidazo[1,2-b]pyridazine core are well-documented. The benzyloxy group, consisting of a flexible ether linkage and an aromatic phenyl ring, offers multiple points for modification to fine-tune interactions with a biological target.

Research on analogous structures shows that substitutions on such phenyl rings can significantly modulate steric and electronic properties, which in turn affects binding affinity and selectivity. nih.gov For example, introducing electron-withdrawing or electron-donating groups, or sterically bulky substituents, can alter the molecule's conformation and its ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, within a target's binding pocket. In the context of developing kinase inhibitors, modifications to aryl substituents have been shown to dictate kinase selectivity and potency. nih.gov For instance, adding polar functional groups like amides or sulfonamides to a phenyl ring can enhance binding affinity by forming additional hydrogen bonds with active site residues. nih.gov

The 3- and 6-positions of the imidazo[1,2-b]pyridazine core have been identified as critical sites for modification to improve biological efficacy. nih.gov Optimization at these positions has led to significant increases in inhibitory activity for various targets. nih.gov

Substitutions at the 6-position: Studies on imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques revealed that this position can tolerate a range of modifications, with different substituents significantly impacting binding affinity. nih.gov For example, replacing a 6-methoxy group with a 6-methylthio group was found to enhance binding affinity. nih.gov In the development of Tyk2 JH2 inhibitors, substituting the 6-position with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group led to a dramatic improvement in metabolic stability compared to previous 6-anilino analogs. nih.gov Further optimization of this N1-substituent on the pyridone ring showed that a 2-pyridyl group enhanced membrane permeability. nih.gov Similarly, in the pursuit of IKKβ inhibitors, optimization of the 6-position was a key factor in increasing cell-free inhibitory activity. nih.gov A property-based optimization at the 6-position was also crucial in developing orally available Mps1 kinase inhibitors. ebi.ac.uk

Substitutions at the 3-position: The 3-position is frequently modified to introduce side chains that can interact with specific regions of the target protein. In developing TAK1 kinase inhibitors, it was found that an appropriate aryl substituent at the 3-position was necessary for achieving nanomolar concentrations. nih.gov The introduction of various indazole derivatives and their bioisosteres at the C3 position was explored to modulate the steric and electronic properties of the molecule. nih.gov For Tyk2 inhibitors, extensive SAR studies at the C3 amide side chain led to the identification of highly potent compounds. nih.gov Replacing an N-cyclopropyl group with an enantiomeric (1R,2S)-2-fluorocyclopropyl group enhanced the Tyk2 JH2 binding affinity by fourfold. nih.gov

The following table summarizes the impact of substitutions on the binding affinity of certain imidazo[1,2-b]pyridazine analogs for synthetic Aβ1-40 aggregates.

CompoundSubstituent at C-2Substituent at C-6Inhibition Constant (Ki, nM) nih.gov
Analog 14'-Dimethylaminophenyl-OCH349.8
Analog 24'-Dimethylaminophenyl-SCH311.0
Analog 34'-Dimethylaminophenyl-F34.5
Analog 44'-Dimethylaminophenyl-Cl27.8
Analog 54'-Dimethylaminophenyl-I13.6

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method used to quantify the relationship between the chemical structures of compounds and their biological activities. researchgate.net For scaffolds like imidazo[1,2-b]pyridazine, QSAR models facilitate the design of new, more potent analogs and help prioritize synthetic efforts by predicting the activity of virtual compounds. researchgate.net

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For heterocyclic compounds, descriptors are typically categorized as:

Electronic: Describing the electron distribution (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the lipophilicity of the molecule (e.g., LogP).

Topological: Describing the atomic connectivity and branching of the molecular structure.

Once a set of descriptors is calculated for a series of known imidazo[1,2-b]pyridazine analogs, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC50 or Ki values). researchgate.net Various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate the QSAR equation. For more complex relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used, which analyze the steric and electrostatic fields surrounding the molecules. japsonline.com

A critical step in QSAR modeling is rigorous validation to ensure the model is statistically sound and has predictive power. This involves both internal and external validation techniques.

Internal Validation: Often performed using a cross-validation method (e.g., leave-one-out), where the model is built using a subset of the data and then used to predict the activity of the excluded compound(s). A high cross-validated correlation coefficient (q²) indicates good internal consistency. japsonline.com

External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model's development. A high correlation coefficient (R²) between the predicted and observed activities for this test set confirms the model's utility. jmchemsci.com

A validated QSAR model for imidazo[1,2-b]pyridazine analogs can be used to screen virtual libraries of novel structures, identifying those with the highest predicted potency for subsequent synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization

During the hit-to-lead and lead optimization phases of drug discovery, it is crucial to consider not just potency, but also the physicochemical properties of the compounds. sciforschenonline.org Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide the development of drug-like candidates by balancing potency with molecular size and lipophilicity. sciforschenonline.orgcore.ac.uk

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. wikipedia.org It helps in selecting smaller "hit" compounds that bind efficiently to the target, providing a better starting point for optimization. LE can be calculated using the following formula: LE = 1.4(−log IC50) / N where N is the number of non-hydrogen atoms. wikipedia.org

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (cLogP or LogD). core.ac.uk This metric is critical for avoiding "molecular obesity," a phenomenon where potency increases are achieved simply by increasing lipophilicity, which often leads to poor pharmacokinetic profiles and off-target toxicity. sciforschenonline.org LLE is calculated as: LLE = pIC50 (or pKi) - cLogP

In the optimization of imidazo[1,2-b]pyridazine analogs, these metrics are invaluable. For example, when comparing two analogs with similar potency, the one with a higher LE value is considered a more efficient binder and a more promising candidate for further development. Similarly, when modifying a substituent on the scaffold, medicinal chemists aim for modifications that increase LLE, meaning that the gain in potency outpaces any increase in lipophilicity. sciforschenonline.org The substitution of an aryl CH group with an imino nitrogen in the imidazo[1,2-b]pyridazine core, for instance, has been noted as an effective strategy to reduce ligand lipophilicity while maintaining or slightly reducing binding affinity. nih.gov This demonstrates a practical application of optimizing for better efficiency metrics.

Conformational Requirements for Optimal Target Engagement and Binding Modes

The three-dimensional arrangement of 7-(Benzyloxy)imidazo[1,2-b]pyridazine analogs and their ability to adopt specific conformations are critical determinants of their binding affinity and selectivity for biological targets. X-ray crystallography and molecular modeling studies of various analogs have revealed distinct binding modes and conformational prerequisites for effective target engagement, particularly within the active sites of protein kinases.

A recurring conformational feature for some imidazo[1,2-b]pyridazine derivatives is the adoption of a planar conformation upon binding to a target. nih.gov This planarity is often crucial for establishing effective interactions within the typically flat, hydrophobic ATP-binding pocket of kinases. For instance, in the case of Haspin kinase inhibitors, the inhibitor was observed to adopt a planar conformation, which positions an associated indazole moiety for crucial hydrogen bonding with the kinase hinge region. nih.gov This orientation allows the imidazopyridazine core to extend deeper into the binding pocket and interact with key residues like the catalytic lysine. nih.gov

Furthermore, the conformational rigidity of the molecule can be enhanced through specific substitutions that promote intramolecular hydrogen bonds. This strategy was employed in a series of Tyrosine kinase 2 (Tyk2) inhibitors, where adding a 2-pyridyl group to a side chain was found to enforce a more rigid conformation, which was suggested to improve membrane permeability. nih.gov

The binding modes of imidazo[1,2-b]pyridazine analogs can vary significantly depending on the target enzyme and the substitution pattern on the scaffold. Several distinct interaction patterns have been elucidated through co-crystal structures.

One common binding mode involves the formation of hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. For potent Tyk2 JH2 inhibitors, a key hydrogen bond network is formed between the N1 nitrogen of the imidazopyridazine core and the backbone NH of Val690 in the hinge region. nih.gov A second hydrogen bond from a C8 methylamino substituent to the carbonyl of Val690 further anchors the molecule. nih.gov Another example is seen with Haspin kinase, where an inhibitor's indazole moiety forms hydrogen bonds to the hinge region. nih.gov

In contrast, a highly unusual binding mode was discovered for a series of PIM kinase inhibitors. semanticscholar.org Instead of interacting with the canonical hinge region, the imidazo[1,2-b]pyridazine core of these compounds surprisingly interacts with the αC helix in the N-terminal lobe of the kinase. semanticscholar.org This unique binding mode classifies these molecules as ATP-competitive but not ATP-mimetic, a feature that contributes to their high selectivity over other kinases. semanticscholar.org

For the multikinase inhibitor Ponatinib, which features the imidazo[1,2-b]pyridazine scaffold, the binding involves a "DFG-out" conformation of the target kinase, ABL. dergipark.org.tr In this orientation, the imidazo[1,2-b]pyridazine moiety establishes significant van der Waals interactions with residues in both the N-terminal and C-terminal lobes of the kinase binding site. dergipark.org.tr

The tables below summarize the key conformational features and observed binding interactions for various imidazo[1,2-b]pyridazine analogs across different biological targets.

Table 1: Conformational Features of Imidazo[1,2-b]pyridazine Analogs

Conformational FeatureDescriptionImpact on Target EngagementExample Target(s)
Core PlanarityThe fused bicyclic imidazopyridazine system adopts a generally flat conformation.Facilitates insertion into the typically planar ATP binding site and optimizes interactions with hinge region residues. nih.govHaspin Kinase nih.gov
Intramolecular Hydrogen BondingFormation of hydrogen bonds between substituents on the scaffold or its side chains.Enforces a more rigid, bioactive conformation, which can improve properties like cell permeability. nih.govTyk2 JH2 nih.gov
DFG-out ConformationStabilization of an inactive conformation of the kinase where the Asp-Phe-Gly (DFG) motif is flipped.The imidazopyridazine core makes extensive van der Waals contacts in the binding site opened by the flipped DFG motif. dergipark.org.trBCR-ABL Kinase dergipark.org.tr

Table 2: Binding Mode Interactions for Imidazo[1,2-b]pyridazine Analogs

TargetInhibitor Moiety InvolvedTarget Residue(s)Interaction Type
Tyk2 JH2 nih.govImidazopyridazine N1Val690 (Hinge)Hydrogen Bond
C3 Amide CarbonylLys642, Glu688 (via H₂O)Hydrogen Bond
Haspin Kinase nih.govAttached Indazole MoietyHinge RegionHydrogen Bond
Imidazopyridazine CoreLys511 (Catalytic)General Pocket Interaction
PIM1 Kinase semanticscholar.orgImidazopyridazine CoreαC Helix (N-terminal lobe)Non-hinge interaction
BCR-ABL Kinase dergipark.org.trImidazopyridazine MoietyN-lobe and C-lobe residuesvan der Waals Interactions

Pre Clinical Pharmacokinetic and Adme Profiling of 7 Benzyloxy Imidazo 1,2 B Pyridazine Derivatives Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

In vitro ADME Characterization

In vitro assays are fundamental in early drug discovery to predict the pharmacokinetic behavior of compounds in vivo, allowing for the selection and optimization of candidates with favorable properties. nih.gov

The metabolic stability of a compound, often assessed in liver microsomes or hepatocytes, is a key determinant of its in vivo clearance and half-life. nih.govresearchgate.net For the imidazo[1,2-b]pyridazine (B131497) series, significant improvements in metabolic stability have been a major focus of optimization efforts.

Early 6-anilino imidazopyridazine derivatives were found to have poor metabolic stability. nih.gov However, the replacement of the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety led to derivatives with dramatically improved stability profiles. nih.govdrugbank.com For instance, compound 6a showed significantly enhanced stability compared to earlier analogues, with 56% and 63% of the compound remaining after a 10-minute incubation in human and rat liver microsomes, respectively. drugbank.com Further modification, such as substituting the N-methyl group with a cyclopropyl (B3062369) group to yield compound 6b , further enhanced microsomal stability. nih.gov

Table 1: Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives in Liver Microsomes (% Compound Remaining After 10 min Incubation) drugbank.com
CompoundHumanRatMouse
6a56%63%10%
6b88%71%39%

Other derivatives, such as the macrocyclic imidazo[1,2-b]pyridazine compound O-10 , have also been evaluated for their liver microsome stability as part of their preclinical profiling. dergipark.org.tr Research on deuterated imidazole (B134444) derivatives has also highlighted improved microsomal stability, with one compound showing an intrinsic clearance of 23.1 μL/min/mg protein. mdpi.com While hepatocytes, which contain a broader range of metabolic enzymes, are also a standard test system, specific data for imidazo[1,2-b]pyridazine derivatives in this system were not detailed in the reviewed literature. researchgate.netnih.gov

Assessing stability in plasma is crucial to ensure a compound can circulate in the bloodstream long enough to reach its target. While specific plasma stability data for 7-(Benzyloxy)imidazo[1,2-b]pyridazine derivatives are not extensively detailed in the available literature, studies on related imidazole-containing scaffolds provide some context. For example, an indole (B1671886) derivative featuring an imidazole ring demonstrated excellent plasma stability, with a half-life exceeding 289.1 minutes. mdpi.com

Plasma protein binding is another critical parameter that influences the distribution and availability of a drug. The extent of binding can affect a compound's clearance and the fraction of free drug available to exert its pharmacological effect. Although predicted data for some imidazo[1,2-b]pyridazine derivatives suggest they are likely to be protein-bound, specific experimental values for this series were not found in the reviewed sources. flinders.edu.au

Cell-based assays, such as the Caco-2 permeability assay, are widely used to predict the intestinal absorption of orally administered drug candidates. acs.org For certain series of imidazo[1,2-b]pyridazine derivatives, Caco-2 permeability was found to be a critical factor for achieving desired in vivo exposure. drugbank.com

Structure-activity relationship studies revealed that modifications to the scaffold could significantly modulate permeability. For instance, substituting the N1-substituent on a 2-oxo-1,2-dihydropyridine ring with a 2-pyridyl group markedly enhanced Caco-2 permeability. nih.govdrugbank.com This improvement was attributed to the molecule's ability to form intramolecular hydrogen bonds. nih.gov Compound 6e demonstrated high permeability, which was significantly better than its analogues 6f and 6g . drugbank.com Conversely, an earlier lead compound, 5 , showed very limited permeability with a low Caco-2 value, which translated to poor in vivo exposure. nih.gov

Table 2: Caco-2 Permeability of Selected Imidazo[1,2-b]pyridazine Derivatives drugbank.com
CompoundCaco-2 Permeability (nm/s)
534
6e169
6f51
6g38
6m142

The potential for drug-drug interactions is a major consideration in drug development, and inhibition or induction of cytochrome P450 (CYP450) enzymes is a primary mechanism for such interactions. researchgate.net The imidazole moiety present in the imidazo[1,2-b]pyridazine scaffold is known to be a feature in many compounds that inhibit CYP450 enzymes, often through coordination of a nitrogen atom with the heme iron of the enzyme. acs.org

Indeed, one study reported that an imidazo[1,2-b]pyridazine derivative, despite having good metabolic stability, was found to be a potent inhibitor of five major CYP450 isotypes, indicating a significant risk for drug-drug interactions. researchgate.net However, this is not an inherent or insurmountable property of the class. It has been demonstrated that CYP450 inhibition can be mitigated through structural modifications. For example, the PIM-1 inhibitor TP-3654 , which contains the imidazo[1,2-b]pyridazine core, was specifically developed to be potent and selective while avoiding CYP450 inhibition. dergipark.org.tr This highlights that while the potential for CYP450 interaction exists for this scaffold, it is a property that can be optimized during lead development. nih.gov

In vivo Pharmacokinetic Investigations in Preclinical Animal Models

Following in vitro characterization, promising compounds are advanced into in vivo studies in animal models to determine their pharmacokinetic profiles, including oral bioavailability and systemic exposure.

Several imidazo[1,2-b]pyridazine derivatives have demonstrated favorable pharmacokinetic properties, including good oral bioavailability, in preclinical species such as mice, rats, and dogs. drugbank.comacs.org Compound 6 , a potent and selective Tyk2 JH2 inhibitor, exhibited excellent oral bioavailability across multiple species, reaching 114% in rats and 86% in mice. drugbank.com This compound displayed a low clearance rate in rats (7.8 mL/min/kg) and moderate clearance in other species. drugbank.com

The importance of optimizing ADME properties is underscored by earlier compounds in the same series. For example, the 6-aryl substituted derivative 21b had improved cellular activity but suffered from no oral bioavailability in rats, while the optimized compound 27f was orally active. acs.org Similarly, the derivative 29 was found to provide encouraging systemic exposures after oral dosing in mice. nih.gov Another derivative, compound 22 , also demonstrated a favorable pharmacokinetic profile in preclinical evaluations.

Table 3: In Vivo Pharmacokinetic Parameters of Compound 6 in Preclinical Species drugbank.com
SpeciesClearance (CL) (mL/min/kg)Oral Bioavailability (F%)
Mouse1686%
Rat7.8114%
Cyno1746%
Dog2550%

Tissue Distribution Analysis

There is currently no publicly available data from preclinical studies detailing the tissue distribution of this compound or its derivatives. Such studies are essential to understand the extent to which a compound and its metabolites distribute into various tissues and organs, providing insights into potential sites of action and toxicity. Typically, tissue distribution is assessed in animal models (e.g., rodents) by measuring compound concentrations in tissues such as the liver, kidneys, brain, lungs, and heart at various time points after administration. Without such data for the specified compound, its potential for reaching therapeutic concentrations in target tissues or accumulating in non-target tissues remains unknown.

Transporter Interactions and Efflux Pump Substrate/Inhibitor Profiling

The interaction of this compound with drug transporters and its potential as a substrate or inhibitor of efflux pumps like P-glycoprotein (P-gp) has not been specifically investigated. Drug transporters play a critical role in the absorption, distribution, and elimination of many therapeutic agents.

Without specific data, it is not possible to determine whether this compound is a substrate or inhibitor of key drug transporters, which could have significant implications for its drug-drug interaction potential and its ability to penetrate tissues like the brain.

Pre Clinical Biological Evaluation of 7 Benzyloxy Imidazo 1,2 B Pyridazine S Therapeutic Potential

Antineoplastic and Antiproliferative Activities in Cancer Cell Lines

The imidazo[1,2-b]pyridazine (B131497) scaffold is a key component of various kinase inhibitors, demonstrating notable antineoplastic and antiproliferative activities across a range of cancer cell lines. ebi.ac.uknih.gov Derivatives of this scaffold have shown efficacy in targeting kinases that are crucial for cancer cell survival and proliferation. ebi.ac.uknih.gov

Inhibition of Cell Proliferation and Viability (e.g., B cell malignancies via BTK inhibition)

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, playing a central role in the survival, proliferation, and migration of malignant B cells. nih.gov This makes BTK a significant target for therapies against B cell malignancies. nih.govnih.govrusimmun.ru Imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of BTK. nih.gov One such derivative, compound 22, demonstrated potent BTK inhibition with an IC50 of 1.3 nM and exhibited excellent selectivity across a panel of 310 kinases. nih.gov In xenograft models, this compound led to significant tumor growth inhibition, with complete tumor regression observed in a majority of the treated mice. nih.gov The development of both covalent and non-covalent BTK inhibitors has revolutionized the treatment landscape for various B cell malignancies. nih.govnih.gov

Table 1: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line Target IC50/GI50 Reference
Imidazo[1,2-b]pyridazine-based 27f A549 Mps1 6.0 nM ebi.ac.uk
Imidazo[1,2-b]pyridazine derivative 22 - BTK 1.3 nM nih.gov
Imidazo[1,2-b]pyridazine macrocyclic derivative O-10 Karpas299 (ALK-positive) ALK 38 nM nih.gov
Imidazo[1,2-b]pyridazine macrocyclic derivative O-10 BaF3-EML4-ALKG1202R ALKG1202R 52 nM nih.gov
Imidazo[1,2-b]pyridazine macrocyclic derivative O-10 BaF3-EML4-ALKL1196M/G1202R ALKL1196M/G1202R 64 nM nih.gov
2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivative 4e MCF-7 Not specified 1-10 µM
2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivative 4f SK-MEL-28 Not specified 1-10 µM
Imidazo[1,2-b]pyridazine derivative 4a HCT-116 (colon) Not specified 11.90 µM
Imidazo[1,2-b]pyridazine derivative 4a MCF-7 (breast) Not specified 11.10 µM

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Substituted imidazo[1,2-b]pyridazine compounds have been shown to induce cell death and impact cell cycle progression in cancer cells. For instance, certain derivatives can trigger caspase-3-dependent apoptosis. The induction of apoptosis is a crucial mechanism for the anticancer activity of many therapeutic agents. Furthermore, these compounds can cause cell cycle arrest, often in the G0/G1 or G2/M phase, thereby inhibiting cell proliferation. The molecular mechanisms underlying these effects can involve the modulation of key cell cycle regulatory proteins such as p53, p21, cdc2, and cyclin B. For example, an increase in p53 and p21 expression can lead to G2/M arrest.

Anti-angiogenic Effects in in vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGFR2, plays a pivotal role in tumor angiogenesis. Imidazo[1,2-b]pyridazine derivatives have been designed and synthesized as inhibitors of VEGFR2 kinase. By blocking this signaling pathway, these compounds can inhibit the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. This anti-angiogenic activity presents a promising strategy for cancer therapy.

Anti-inflammatory and Immunomodulatory Effects in Cellular Assays

The imidazo[1,2-b]pyridazine scaffold is also recognized for its potential in developing anti-inflammatory agents. nih.gov Derivatives of this structure have been shown to possess anti-inflammatory properties in various cellular and in vivo models.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in a wide range of inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of TNF-α production. For example, certain derivatives have demonstrated the ability to inhibit the inducible TNF-α promoter activity in T cells. The mechanism of TNF-α modulation can involve the inhibition of IKKβ, a kinase that plays a role in the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. While direct evidence for the modulation of IL-6 by 7-(Benzyloxy)imidazo[1,2-b]pyridazine is limited, the broader class of pyridazinone derivatives has been shown to inhibit IL-6 production in monocytes/macrophages, suggesting a potential avenue for investigation.

Immune Cell Activation/Suppression Studies

The immunomodulatory effects of imidazo[1,2-b]pyridazine derivatives are linked to their kinase inhibitory activity. For instance, by inhibiting kinases such as IKKβ, these compounds can suppress inflammatory responses. While specific studies on the effect of this compound on the activation and suppression of various immune cell populations are not extensively detailed in the available literature, the known anti-inflammatory properties of the parent scaffold suggest a potential for such activities. Further research is required to elucidate the precise effects of this specific compound on immune cells such as T-cells, B-cells, and macrophages.

Neurobiological Activities and Central Nervous System Target Engagement

While the broader class of imidazo[1,2-b]pyridazines has been investigated for various biological activities, specific data on the neurobiological profile of this compound is limited in publicly available literature. However, the activities of related compounds and derivatives of the core scaffold provide some insights into its potential central nervous system (CNS) effects.

Direct studies on the modulation of neurotransmitter systems, specifically the GABA-A receptor, by this compound have not been extensively reported. However, the imidazo-fused pyridazine (B1198779) and related heterocyclic structures are known to interact with GABA-A receptors. For instance, a series of aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been synthesized and shown to act as selective and competitive GABA-A receptor antagonists. nih.gov These compounds were found to displace [3H]GABA from rat brain membranes and antagonize the GABA-elicited enhancement of [3H]diazepam binding, confirming their interaction with the GABA-A receptor complex. nih.gov

Furthermore, the development of imidazo[1,2-b] nih.govhakon-art.comresearchgate.nettriazines, which share a similar fused heterocyclic core, has led to the identification of high-affinity and functionally selective agonists for the α2/3 subtypes of the GABA-A receptor, which are being investigated for the treatment of anxiety. nih.gov Imidazo[1,2-a]pyrimidines have also been identified as functionally selective ligands for the benzodiazepine (B76468) binding site of GABA-A receptors. The functional selectivity of these compounds appears to be influenced by the substituents on the heterocyclic core.

These findings suggest that the imidazo[1,2-b]pyridazine scaffold has the potential to be developed into ligands that modulate GABA-A receptor activity. The specific effects of a 7-benzyloxy substituent on this activity would require further investigation through dedicated binding and functional assays.

There is currently a lack of direct evidence for the neuroprotective effects of this compound in cellular models of neurodegeneration. However, research into related compounds suggests that the imidazo[1,2-b]pyridazine scaffold could be a promising starting point for the development of neuroprotective agents.

One area of interest is the interaction of these compounds with targets relevant to Alzheimer's disease. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The binding affinities of these compounds were found to be in the nanomolar range and were dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. nih.govnih.gov For example, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.govnih.gov This suggests that the imidazo[1,2-b]pyridazine core can be derivatized to create potent ligands for β-amyloid plaques, which may have implications for both diagnostic imaging and therapeutic intervention in Alzheimer's disease.

Further research is necessary to determine if this compound or its derivatives possess direct neuroprotective properties in cellular models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease.

Antimicrobial, Antiviral, and Antiparasitic Potential in Preclinical Models

The imidazo[1,2-b]pyridazine nucleus is a key structural component in a variety of compounds that have demonstrated significant antimicrobial, antiviral, and antiparasitic activities in preclinical studies.

Several studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as effective antibacterial agents, with a particular focus on their activity against Mycobacterium tuberculosis.

A series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized and screened for their in vitro antibacterial and anti-tubercular activities. nih.gov Some of these compounds exhibited promising minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity comparable to standard reference drugs. nih.gov In the same study, certain compounds displayed moderate anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

In another study, novel benzohydrazide (B10538) derivatives incorporating the imidazo[1,2-b]pyridazine scaffold were synthesized and evaluated for their anti-tubercular properties. hakon-art.com Many of these compounds showed potent activity against the M. tuberculosis H37Rv strain, with MIC values in the low microgram per milliliter range. hakon-art.com The activity of these compounds was found to be comparable or even superior to first-line anti-tuberculosis drugs like pyrazinamide, ciprofloxacin, and streptomycin. hakon-art.com

Furthermore, a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide functionalities were synthesized and evaluated for their antimycobacterial activity. benthamdirect.com Two compounds from this series demonstrated potent in vitro anti-TB activity with a MIC of 1.6 µg/mL. benthamdirect.com

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Phenoxy-substituted imidazo[1,2-b]pyridazine amidesStaphylococcus aureus6.25 nih.gov
Phenoxy-substituted imidazo[1,2-b]pyridazine amidesBacillus subtilis6.25 nih.gov
Phenoxy-substituted imidazo[1,2-b]pyridazine amidesMycobacterium tuberculosis H37Rv25 nih.gov
Imidazo[1,2-b]pyridazine benzohydrazide derivativesMycobacterium tuberculosis H37Rv1.6 - 6.25 hakon-art.com
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivativesMycobacterium tuberculosis H37Rv1.6 benthamdirect.com

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in developing novel antifungal and antiviral agents.

A study focused on the synthesis and antifungal activity of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives against a panel of nine phytopathogenic fungi. nih.govresearchgate.net The results from in vitro antifungal bioassays indicated that many of these compounds displayed excellent and broad-spectrum antifungal activities. nih.govresearchgate.net Notably, some derivatives were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against specific fungal strains. nih.gov

In the realm of antiviral research, a series of substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines were synthesized and evaluated for their antiviral activity. While these compounds were found to be inactive against the human immunodeficiency virus (HIV), certain derivatives demonstrated potent inhibitory effects on the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov

Compound TypeTarget Organism/VirusActivity (EC50/IC50)Reference
3,6-disubstituted imidazo[1,2-b]pyridazinesExserohilum turcicum (phytopathogenic fungus)EC50: 32.25 µg/mL researchgate.net
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)Potent inhibitor nih.gov
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)Potent inhibitor nih.gov
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)Inhibitor nih.gov
6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)Inhibitor nih.gov

For example, a library of imidazo-fused heterocycles, including imidazo[1,2-a]pyrimidines, was synthesized and screened against Leishmania amazonensis promastigotes and amastigotes. nih.gov One of the imidazo-pyrimidine compounds was identified as being highly effective, with an IC50 value of 6.63 µM against the amastigote form, which is the clinically relevant stage of the parasite. nih.gov This activity was found to be approximately two times more potent than the reference drug miltefosine. nih.gov

In another study, a series of 2,3-diarylimidazo[1,2-a]pyridine derivatives were evaluated for their anti-leishmanial activity against Leishmania major. One of the most potent analogues demonstrated an IC50 of 4 µM against the amastigote stage. nih.gov Furthermore, a C2-, C3-, and C7-trisubstituted imidazo-pyridine showed even more promising activity against L. major with an IC50 of 0.2 µM. nih.gov These findings indicate that the imidazo-fused heterocyclic core is a viable pharmacophore for the development of novel anti-leishmanial agents.

Compound TypeLeishmania SpeciesParasite StageActivity (IC50 in µM)Reference
Imidazo[1,2-a]pyrimidine derivativeL. amazonensisAmastigote6.63 nih.gov
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineL. majorAmastigote4 nih.gov
C2-, C3-, and C7-trisubstituted imidazo-pyridineL. majorNot specified0.2 nih.gov

An extensive search of scientific literature and databases has been conducted to gather information on the preclinical biological evaluation of the antidiabetic activity of this compound in cellular models.

Despite a thorough investigation, no research findings, data tables, or detailed studies specifically evaluating the antidiabetic properties of the chemical compound “this compound” in cellular models could be located. The existing body of scientific work on imidazo[1,2-b]pyridazine derivatives focuses on other therapeutic areas, and no studies directly relevant to the antidiabetic potential of this specific compound were identified.

Therefore, it is not possible to provide the requested article content for the section "7.5. Antidiabetic Activity in Cellular Models researchgate.net" as no data is available in the public domain for “this compound”.

Advanced Research Methodologies and Technologies Applied to 7 Benzyloxy Imidazo 1,2 B Pyridazine Research

High-Throughput Screening (HTS) and Virtual Screening for Hit Identification

The discovery of novel bioactive molecules within the imidazo[1,2-b]pyridazine (B131497) class has often been initiated through large-scale screening campaigns. High-Throughput Screening (HTS) has been instrumental in identifying initial hits from vast compound libraries. For instance, an HTS campaign led to the identification of an imidazo[1,2-a]pyrazine, which subsequently guided the development of potent imidazo[1,2-b]pyridazine-based inhibitors of the Mps1 kinase. nih.gov This highlights the power of HTS in providing starting points for medicinal chemistry efforts.

Complementing experimental screening, virtual screening has emerged as a powerful computational tool. This approach involves the in silico screening of large compound databases against a biological target of interest. google.com Virtual screening can be broadly categorized into ligand-based and structure-based methods. Ligand-based approaches utilize the knowledge of known active compounds to identify others with similar properties, while structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov An innovative pre-competitive virtual screening collaboration was successfully employed to validate and explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, demonstrating the utility of in silico methods in rapidly expanding the chemical space and improving the activity of initial hits. flinders.edu.au

Chemoinformatics and Bioinformatics Approaches in Lead Optimization

Following the identification of initial hits, chemoinformatics and bioinformatics play a crucial role in the lead optimization phase. These computational disciplines are essential for analyzing structure-activity relationships (SAR), predicting pharmacokinetic properties, and refining the molecular design of drug candidates. flinders.edu.au The extensive research on the imidazo[1,2-b]pyridazine scaffold has generated a wealth of data, making it amenable to such analyses. nih.gov

Property-based optimization, a key aspect of chemoinformatics, was successfully applied to enhance the potency and oral bioavailability of imidazo[1,2-b]pyridazine-based Mps1 inhibitors. nih.gov By systematically modifying substituents and monitoring the impact on various physicochemical and biological parameters, researchers were able to develop compounds with significantly improved profiles. Furthermore, bioinformatics tools are critical for target validation and understanding the biological pathways in which these compounds exert their effects.

Structural Biology Techniques for Target-Ligand Complex Characterization

A detailed understanding of how a ligand binds to its target protein is fundamental for rational drug design. Structural biology techniques provide this atomic-level insight, guiding the optimization of potency and selectivity.

Co-crystallography and Protein-Ligand Interaction Studies

X-ray co-crystallography has been a cornerstone in the development of numerous imidazo[1,2-b]pyridazine-based inhibitors. By obtaining high-resolution crystal structures of these compounds in complex with their target kinases, researchers have been able to elucidate the precise binding modes. nih.govnih.gov These studies have revealed that while the imidazo[1,2-b]pyridazine core often interacts with the hinge region of kinases, the substituents at various positions dictate the selectivity and potency. ebi.ac.uk For example, the co-crystal structure of an analog of an initial HTS hit with the Mps1 kinase guided the lead optimization process. nih.gov Similarly, the binding mode of imidazo[1,2-b]pyridazine derivatives to Tyk2 JH2 has been revealed through co-crystallography, showing key hydrogen bond interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

While specific applications of Surface Plasmon Resonance (SPR) to 7-(benzyloxy)imidazo[1,2-b]pyridazine are not extensively documented in publicly available literature, this technique is a powerful tool for characterizing the binding kinetics of small molecules to their protein targets. SPR allows for the real-time, label-free measurement of association and dissociation rates, providing valuable information on the affinity and stability of the target-ligand complex. This technology is widely used in drug discovery to quantify the binding of small molecules to their targets.

Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

The comprehensive understanding of the cellular and physiological effects of a drug candidate can be greatly enhanced through the use of "omics" technologies. While specific studies employing genomics, proteomics, or metabolomics for this compound have not been detailed, these approaches are invaluable for elucidating mechanisms of action and identifying potential biomarkers. For instance, proteomics can be used to identify the downstream targets of a kinase inhibitor, while metabolomics can reveal changes in cellular metabolism upon treatment. The imidazo[1,2-b]pyridazine scaffold has been shown to interact with a variety of biological targets, and omics technologies hold the potential to unravel the complex signaling networks modulated by these compounds. nih.gov

Advanced Imaging Techniques for Cellular Activity Monitoring

Future Directions and Emerging Research Perspectives for Imidazo 1,2 B Pyridazine Compounds

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Space Diversity

The continued exploration of the therapeutic potential of imidazo[1,2-b]pyridazine (B131497) derivatives is intrinsically linked to the development of novel and efficient synthetic methodologies. Future research will focus on expanding the accessible chemical space to generate diverse libraries of compounds with unique substitution patterns, which is crucial for modulating potency, selectivity, and pharmacokinetic properties.

A significant area of development lies in the use of metal-catalyzed cross-coupling reactions to functionalize the imidazo[1,2-b]pyridazine core. Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and C-H activation are being increasingly employed to introduce a variety of substituents at different positions of the heterocyclic ring. researchgate.net These methods offer a powerful toolkit for creating complex molecules that would be difficult to synthesize using traditional condensation reactions. researchgate.net For instance, the sequential or one-pot functionalization of multiple positions on the scaffold is an emerging strategy to rapidly build molecular complexity. researchgate.net

Furthermore, the use of alternative energy sources like microwaves and ultrasounds in the synthesis of imidazo[1,2-b]pyridazine derivatives is gaining traction. researchgate.net These techniques can often lead to shorter reaction times, higher yields, and improved purity of the final products. The development of one-pot, multi-component reactions is another promising avenue, as they offer an atom-economical and efficient way to construct diverse imidazo[1,2-b]pyridazine-based molecules. rsc.org

Future synthetic efforts will also likely focus on the stereoselective synthesis of imidazo[1,2-b]pyridazine derivatives, particularly for compounds intended to interact with chiral biological targets such as enzymes and receptors.

Discovery of Uncharted Biological Targets and Pathways

While imidazo[1,2-b]pyridazines are well-known as kinase inhibitors, a significant future direction is the exploration of their activity against a broader range of biological targets and pathways. researchgate.netdergipark.org.tr The inherent versatility of this scaffold suggests that its therapeutic applications are not limited to oncology and inflammation.

Recent studies have begun to uncover the potential of imidazo[1,2-b]pyridazine derivatives in other therapeutic areas. For example, certain derivatives have been investigated as ligands for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease. nih.gov Others have shown activity against parasitic kinases, such as those from Plasmodium falciparum and Leishmania, opening up avenues for the development of new anti-parasitic drugs. nih.gov

The table below summarizes some of the diverse biological targets that have been identified for imidazo[1,2-b]pyridazine derivatives, highlighting the broad therapeutic potential of this scaffold.

Target ClassSpecific Target(s)Potential Therapeutic Area
KinasesBCR-ABL, VEGFR, PDGFR, Tyk2 JH2, ALK, PIM, DYRK, CLK, TRKCancer, Autoimmune Diseases
Parasitic EnzymesToxoplasma gondii calcium-dependent protein kinase 1Antiparasitic
Neurological Targetsβ-amyloid plaquesAlzheimer's Disease
Inflammatory MediatorsTNF-α productionAnti-inflammatory

Future research will likely involve high-throughput screening of diverse imidazo[1,2-b]pyridazine libraries against a wide panel of biological targets to identify novel activities. Chemoproteomics and other target identification technologies will be instrumental in elucidating the mechanisms of action of these compounds and uncovering previously uncharted biological pathways.

Integration with Multi-Target Ligand Design Strategies

The concept of "one molecule, multiple targets" is a paradigm shift in drug discovery, moving away from the traditional "one target, one drug" approach. Multi-target ligands can offer improved efficacy and a reduced likelihood of drug resistance. The imidazo[1,2-b]pyridazine scaffold is an ideal platform for the design of such agents due to its ability to be readily functionalized at multiple positions, allowing for the incorporation of pharmacophoric features that can interact with different biological targets. dergipark.org.tr

A notable example is the development of dual c-Met and VEGFR2 kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold. dergipark.org.tr By strategically modifying the substituents on the heterocyclic core, researchers have been able to create compounds that potently inhibit both of these key targets in cancer progression. Similarly, dual PI3K/mTOR inhibitors have been developed, showcasing the utility of this scaffold in targeting multiple nodes within a signaling pathway. drugbank.com

Future research in this area will focus on the rational design of imidazo[1,2-b]pyridazine derivatives that can simultaneously modulate targets in different but related pathological pathways. For instance, designing a molecule that combines kinase inhibition with anti-inflammatory activity could be a promising strategy for the treatment of certain cancers. The integration of computational modeling and structure-based design will be crucial for the successful development of these multi-target agents.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their application to the design and optimization of imidazo[1,2-b]pyridazine-based compounds is a key future direction. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional methods.

Generative AI models can be used for de novo drug design, creating novel imidazo[1,2-b]pyridazine derivatives with desired properties from scratch. These models can be trained on existing libraries of active compounds to learn the key chemical features required for activity against a specific target. ML algorithms can also be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles.

Furthermore, AI and ML can accelerate the lead optimization process. By building predictive models of biological activity, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. These technologies can also aid in identifying the optimal substitution patterns on the imidazo[1,2-b]pyridazine scaffold to enhance potency and selectivity.

Challenges and Opportunities in the Translational Research of Imidazo[1,2-b]pyridazine-Based Agents

Despite the significant promise of imidazo[1,2-b]pyridazine-based compounds, there are several challenges that need to be addressed to facilitate their successful translation from preclinical research to clinical application. One of the primary hurdles is achieving optimal pharmacokinetic properties. While many derivatives exhibit potent in vitro activity, they may suffer from poor solubility, metabolic instability, or off-target effects in vivo.

Overcoming these challenges presents significant opportunities for future research. The development of advanced drug delivery systems, such as nanoformulations, could improve the solubility and bioavailability of these compounds. mdpi.com A deeper understanding of the metabolic pathways of imidazo[1,2-b]pyridazine derivatives will enable the design of analogues with improved stability. For example, strategic modifications to the scaffold have been shown to dramatically improve metabolic stability in certain series of compounds. nih.gov

Another key challenge is the potential for the development of drug resistance, particularly for compounds targeting rapidly mutating proteins like kinases in cancer. nih.govnih.gov A proactive approach to this issue involves the design of next-generation inhibitors that can overcome known resistance mutations. The imidazo[1,2-b]pyridazine scaffold has already shown promise in this regard, with the development of derivatives that are active against resistant forms of targets like ALK and TRK. nih.govnih.gov

Finally, the identification of predictive biomarkers will be crucial for the clinical success of these targeted therapies. Identifying which patient populations are most likely to respond to a particular imidazo[1,2-b]pyridazine-based agent will be essential for designing effective clinical trials and ultimately for personalized medicine.

常见问题

Q. What are the standard synthetic routes for 7-(Benzyloxy)imidazo[1,2-b]pyridazine?

The compound is typically synthesized via multi-step protocols. A representative route involves:

  • Chloroacetylation : Reacting a pyridazine precursor with ethyl (chloroacetyl)carbamate in dimethylacetamide (DMA) using Na₂HPO₄ as a base .
  • Hydrolysis : Treating the intermediate with Ba(OH)₂ in NMP/H₂O to remove protecting groups .
  • Benzoylation : Introducing the benzyloxy group via coupling with 3-fluorobenzoyl chloride or analogous reagents . Alternative methods include multicomponent reactions (e.g., combining 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with aldehydes and malononitrile), which simplify purification by precipitating products directly .

Q. Which spectroscopic methods are most effective for characterizing structural purity?

  • 1H/13C NMR : Resolves hydrogen/carbon environments (e.g., distinguishing benzyloxy protons at δ 4.8–5.2 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for acylated derivatives) .
  • HRMS : Validates molecular weight within 1 ppm error .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for imidazo[1,2-a]pyrimidine analogs .

Q. How can reaction yields be optimized during benzyloxy-group introduction?

Key parameters include:

  • Solvent Polarity : DMA or DMF enhances nucleophilicity of the hydroxyl group .
  • Catalysts : Phase-transfer catalysts (e.g., K₂CO₃) improve benzylation efficiency in biphasic systems .
  • Temperature : Reactions at 80–100°C minimize side-product formation .

Advanced Research Questions

Q. What computational approaches predict binding affinity for kinase targets?

  • Molecular Docking : Tools like AutoDock Vina model interactions with ATP-binding pockets (e.g., CDK2 or JAK3 kinases) .
  • MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Q. How should researchers analyze conflicting bioactivity data across studies?

  • Assay Standardization : Control variables like ATP concentration (10–100 µM) and cell lines (e.g., HEK293 vs. HeLa) .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies .

Q. What strategies enable selective functionalization of the imidazo[1,2-b]pyridazine core?

  • Electrophilic Substitution : Nitration at C-5 using HNO₃/H₂SO₄ (60% yield) .
  • Cross-Coupling : Suzuki-Miyaura reactions at C-3 with arylboronic acids (Pd(PPh₃)₄, 80°C) .
  • N-Acylation : React N-1 with acyl chlorides (e.g., 3-fluorobenzoyl chloride) in DMA .

Q. How to design in vivo studies for neurodegenerative applications (e.g., Alzheimer’s)?

  • Animal Models : Use transgenic mice (e.g., APP/PS1) to evaluate cognitive rescue .
  • Pharmacokinetics : Measure blood-brain barrier penetration via LC-MS/MS (target brain/plasma ratio ≥0.3) .
  • Behavioral Assays : Morris water maze tests quantify memory improvement post-treatment .

Notes

  • Avoid commercial synthesis protocols from non-peer-reviewed sources (e.g., benchchem.com ).
  • For biological studies, prioritize analogs with demonstrated activity in imidazo[1,2-b]pyridazine derivatives (e.g., phosphodiesterase inhibition ).
  • Contradictions in bioactivity data often arise from assay variability; always cross-validate with orthogonal methods .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。